molecular formula C20H13F3N4O B2929631 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide CAS No. 847387-60-4

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2929631
CAS RN: 847387-60-4
M. Wt: 382.346
InChI Key: QZSMQXBVINGUES-UHFFFAOYSA-N
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Description

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide, commonly known as IMPY, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer therapy.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those related to imidazo[1,2-a]pyrimidine, is an important area of research. A study by Rao et al. (2011) describes an efficient method for synthesizing 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives. This method is notable for its efficiency and convenience in producing these derivatives.

Enhancing Cellular Uptake of Polyamides

Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazo[1,2-a]pyrimidine derivatives, are explored for their ability to disrupt protein–DNA interactions and modulate gene expression in living cells. The study by Meier et al. (2012) investigates how modifications to the hairpin γ-aminobutyric acid turn unit can enhance the cellular uptake and biological activity of these compounds. This research indicates potential applications in molecular probes or therapeutic agents.

Environmentally Benign Synthesis Approaches

The environmentally friendly synthesis of imidazo[1,2-a]pyrimidine derivatives is another area of interest. Shaabani et al. (2014) developed a method for synthesizing fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives through a one-pot sequential four-component condensation reaction. This method is significant for its environmental benignity and good yield.

Potential Therapeutic Applications

Imidazo[1,2-a]pyrimidines have been explored for their potential therapeutic applications. For instance, a study by Linton et al. (2011) discusses the modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a key consideration in drug development.

Drug Development and SAR Studies

Studies such as those by Jennings et al. (2006) and Jennings et al. (2006) on imidazo[1,2-a]pyrimidines and imidazo[1,2-b][1,2,4]triazines highlight the relevance of these compounds in drug development, especially for treating anxiety. Such studies involve optimizing functional selectivity, pharmacokinetics, and behavioral data.

Polyimide Materials with Imidazole Side Groups

The field of material science also finds applications for imidazole derivatives. Rafiee & Rasekh (2017) synthesized new aromatic polyimides with pendant triaryl imidazole moieties. These materials have potential uses in various advanced technologies due to their desirable properties like solubility, thermal stability, and photophysical characteristics.

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-1-5-14(10-15)18(28)25-16-7-2-4-13(11-16)17-12-27-9-3-8-24-19(27)26-17/h1-12H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMQXBVINGUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide

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